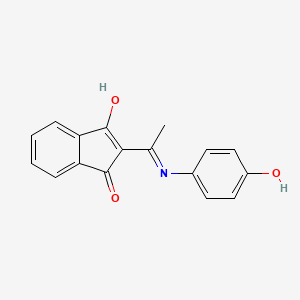

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione

Description

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione is a derivative of indane-1,3-dione, a versatile scaffold widely used in medicinal chemistry and organic synthesis. The compound features a hydroxyphenylaminoethylidene substituent at the C2 position of the indane-1,3-dione core. Indane-1,3-dione derivatives are renowned for their electron-deficient character, making them excellent acceptors in push-pull dyes and intermediates in multicomponent reactions (MCRs) .

Properties

IUPAC Name |

3-hydroxy-2-[N-(4-hydroxyphenyl)-C-methylcarbonimidoyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10(18-11-6-8-12(19)9-7-11)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,19-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJZCTXPBNMHJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione typically involves the condensation of 4-hydroxyaniline with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl groups in the indane-1,3-dione core can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives of the indane-1,3-dione core.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of indane-1,3-dione derivatives are heavily influenced by substituents at the C2 position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Indane-1,3-Dione Derivatives

Physicochemical Properties

- Electron-Deficient Character : The indane-1,3-dione core acts as a strong electron acceptor. Substituents like hydroxyphenyl (target compound) or fluorophenyl () modulate solubility and dipole moments .

- Purity and Stability: Thiazole derivatives (e.g., ) are noted for high purity (≥97%), critical for pharmaceutical applications.

Biological Activity

2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione, also known by its CAS number 80851-60-1, is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines an indane-1,3-dione core with a substituted phenyl group, which may enhance its biological interactions and reactivity. Research indicates that it may have applications in medicinal chemistry, particularly in enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is C17H13NO3. The compound's structure includes functional groups that allow it to participate in various chemical reactions, such as reductions and substitutions. The key spectral data for this compound includes characteristic absorption bands observed in Infrared Spectroscopy (IR), indicating the presence of hydroxyl (OH), carbonyl (C=O), and aromatic (C=C) groups.

Tyrosinase Inhibition

One of the most significant biological activities associated with this compound is its tyrosinase inhibitory activity . Tyrosinase is an enzyme critical for melanin production in melanocytes. In vitro studies have shown that this compound can significantly inhibit tyrosinase activity, leading to decreased melanin production. This property suggests potential applications in treating skin conditions related to hyperpigmentation.

Anti-cancer Properties

Research has also explored the anti-cancer potential of this compound. Studies indicate that derivatives of indane-1,3-dione can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in leukemia cells while exhibiting selective toxicity towards cancer cells over normal cells.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Tyrosinase Inhibition | Investigate the inhibitory effect on melanin production | The compound showed significant inhibition of tyrosinase activity in melanocytes, suggesting potential for skin lightening applications. |

| Cytotoxicity Assessment | Evaluate anti-cancer properties | Indane derivatives demonstrated selective cytotoxicity against leukemia cells, with mechanisms involving apoptosis induction. |

| Mechanistic Studies | Understand the interaction with cellular targets | The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways relevant to cancer progression. |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition: By binding to active sites on enzymes like tyrosinase, it prevents substrate interaction.

- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or reactive oxygen species (ROS) generation.

Future Directions

Ongoing research aims to optimize the synthesis methods for better yields and efficiency while exploring additional biological activities of this compound. The development of derivatives could enhance its therapeutic potential and broaden its application scope.

Q & A

Q. What are the standard synthetic routes for preparing 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione, and what factors influence reaction yields?

The compound is typically synthesized via Knoevenagel condensation , where indane-1,3-dione reacts with 4-hydroxyaniline derivatives. Key factors include:

- Catalysts : Piperidine or secondary amines facilitate deprotonation of the active methylene group, forming an enolate intermediate .

- Solvents : Polar aprotic solvents (e.g., ethanol, DMF) optimize reaction efficiency .

- Temperature : Mild heating (60–80°C) balances yield and selectivity .

Halogenation of precursors prior to condensation may introduce functional diversity but requires careful control to avoid side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- NMR : H and C NMR confirm the formation of the α,β-unsaturated ketone system and the 4-hydroxyphenyl substituent .

- X-ray crystallography : Resolves the planar geometry of the indane-1,3-dione core and hydrogen-bonding interactions with the hydroxyl group (e.g., O–H···O=C motifs) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the compound's biological activities, such as anticoagulant or antimicrobial effects?

- Anticoagulant assays : Measure prothrombin time (PT) in human plasma, comparing results to standards like anisindione. Derivatives with electron-withdrawing groups (e.g., sulfanyl) show enhanced activity .

- Antimicrobial testing : Use microdilution assays against Candida albicans or Aspergillus niger. Bioactivity correlates with substituent hydrophobicity and conjugation effects .

- Anticancer screening : Employ MTT assays on drug-resistant Mycobacterium tuberculosis (Mtb) strains to assess inhibition of bacterial growth .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticoagulant vs. antimicrobial effects)?

- Systematic SAR studies : Compare derivatives with varying substituents (e.g., halogenation at the phenyl ring) to isolate structural determinants of activity .

- Assay standardization : Control variables like plasma source (human vs. animal) in anticoagulant studies or microbial strain selection in antifungal tests .

- Mechanistic profiling : Use molecular docking to predict interactions with targets like neutrophil elastase (for anti-inflammatory effects) or thrombin (for anticoagulation) .

Q. What computational approaches predict the compound's binding interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., neutrophil elastase) by analyzing hydrogen bonds and hydrophobic contacts .

- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) under physiological conditions .

- QSAR models : Relate electronic parameters (e.g., logP, HOMO-LUMO gaps) to bioactivity trends .

Data Contradiction and Optimization

Q. How can discrepancies in synthetic yields between studies be addressed?

- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize stoichiometry .

- Purification protocols : Compare column chromatography vs. recrystallization to isolate pure products .

- Scale-up adjustments : Maintain low concentrations in large-scale reactions to minimize side products .

Q. What strategies improve the compound's stability during storage and biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.